Cas no 863457-06-1 ((2S)-1-(4-fluorophenyl)propan-2-ol)

(2S)-1-(4-Fluorophenyl)propan-2-ol is a chiral secondary alcohol featuring a fluorophenyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the stereogenic center at the C2 position allows for enantioselective reactions, crucial in the development of optically active compounds. Its well-defined structure and high purity make it suitable for use in asymmetric synthesis, ligand preparation, and medicinal chemistry research. The compound’s stability under standard conditions and compatibility with common reagents further contribute to its utility in fine chemical and process development workflows.
(2S)-1-(4-fluorophenyl)propan-2-ol structure
863457-06-1 structure
Product name:(2S)-1-(4-fluorophenyl)propan-2-ol
CAS No:863457-06-1
MF:
MW:
CID:4717862
PubChem ID:11205883

(2S)-1-(4-fluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(4-fluorophenyl)propan-2-ol

(2S)-1-(4-fluorophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1837615-0.1g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
0.1g
$490.0 2023-09-19
Enamine
EN300-1837615-5.0g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
5g
$4349.0 2023-06-02
Enamine
EN300-1837615-1g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
1g
$557.0 2023-09-19
Enamine
EN300-1837615-5g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
5g
$1614.0 2023-09-19
Enamine
EN300-1837615-0.25g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
0.25g
$513.0 2023-09-19
Enamine
EN300-1837615-2.5g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
2.5g
$1089.0 2023-09-19
Enamine
EN300-1837615-0.5g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
0.5g
$535.0 2023-09-19
Enamine
EN300-1837615-10.0g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
10g
$6450.0 2023-06-02
Enamine
EN300-1837615-0.05g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
0.05g
$468.0 2023-09-19
Enamine
EN300-1837615-1.0g
(2S)-1-(4-fluorophenyl)propan-2-ol
863457-06-1
1g
$1500.0 2023-06-02

Additional information on (2S)-1-(4-fluorophenyl)propan-2-ol

CAS 863457-06-1: A Promising Compound with (2S)-1-(4-fluorophenyl)propan-2-ol as Its Core Structure

As a key chemical entity in modern pharmaceutical research, CAS 863457-06-1 represents a unique molecular framework with significant potential in (2S)-1-(4-fluorophenyl)propan-2-ol as its core structure. This compound has garnered increasing attention in recent years due to its distinct stereochemistry and functional group arrangement, which may confer unique biological activities. The synthesis and characterization of (2S)-1-(4-fluorophenyl)propan-2-ol have been extensively studied, with recent advancements in analytical techniques enabling precise structural elucidation and purity assessment.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that the stereochemical configuration of (2S)-1-(4-fluorophenyl)propan-2-ol plays a critical role in its interaction with biological targets. The fluorine atom at the para-position of the phenyl ring introduces unique electronic effects that modulate the compound's binding affinity for specific receptors. These findings highlight the importance of stereochemical control in the development of CAS 863457-06-1 as a potential therapeutic agent.

The molecular structure of (2S)-1-(4-fluorophenyl)propan-2-ol consists of a three-carbon chain with a hydroxyl group at the central carbon and a phenyl ring substituted with a fluorine atom. This configuration creates a chiral center that significantly influences the compound's pharmacokinetic properties. Recent studies have shown that the stereochemistry of CAS 863457-06-1 can affect its metabolic stability and tissue distribution, making it a valuable candidate for drug development.

Advancements in synthetic methodologies have enabled the efficient preparation of (2S)-1-(4-fluorophenyl)propan-2-ol with high enantiomeric purity. A 2024 study published in Organic & Biomolecular Chemistry reported a novel asymmetric synthesis approach using chiral catalysts to achieve >99% enantiomeric excess. This development has important implications for the production of CAS 863457-06-1 for pharmaceutical applications, as enantiomeric purity is critical for ensuring therapeutic efficacy and minimizing side effects.

Recent pharmacological studies have revealed that (2S)-1-(4-fluorophenyl)propan-2-ol exhibits promising biological activities. Research published in European Journal of Medicinal Chemistry (2023) demonstrated its potential as an anti-inflammatory agent, with in vitro experiments showing significant inhibition of pro-inflammatory cytokines. These findings suggest that CAS 863457-06-1 could be a valuable lead compound for the development of novel anti-inflammatory therapies.

The unique electronic properties of the fluorinated phenyl group in (2S)-1-(4-fluorophenyl)propan-2-ol have also attracted interest in the field of drug design. A 2023 study in Chemical Communications highlighted how the fluorine substitution can enhance the compound's ability to interact with specific protein targets. This property makes CAS 863457-06-1 a promising candidate for the development of targeted therapies with improved selectivity and reduced off-target effects.

From a synthetic perspective, the preparation of (2S)-1-(4-fluorophenyl)propan-2-ol has been the focus of numerous studies. A 2024 paper in Green Chemistry reported an environmentally friendly synthesis method that reduces waste generation and energy consumption. This development is particularly significant for the sustainable production of CAS 863457-06-1, aligning with current trends in green chemistry and pharmaceutical manufacturing.

Recent computational studies have provided valuable insights into the molecular interactions of (2S)-1-(4-fluorophenyl)propan-2-ol. A 2023 simulation study published in Journal of Computational Chemistry revealed that the compound can form stable hydrogen bonds with specific amino acid residues in target proteins. These findings support the hypothesis that CAS 863457-06-1 could serve as a scaffold for the development of new drugs targeting specific biological pathways.

The pharmacokinetic profile of CAS 863457-06-1 has also been the subject of recent research. A 2024 study in Drug Metabolism and Disposition demonstrated that the compound exhibits favorable absorption properties and a long half-life in vivo. These characteristics make (2S)-1-(4-fluorophenyl)propan-2-ol an attractive candidate for oral drug formulations, as it could potentially provide sustained therapeutic effects with reduced dosing frequency.

As the field of medicinal chemistry continues to evolve, the potential applications of CAS 863457-06-1 are expanding. Recent studies suggest that (2S)-1-(4-fluorophenyl)propan-2-ol could have therapeutic potential in the treatment of various diseases, including neurodegenerative disorders and metabolic syndromes. These findings underscore the importance of further research into the biological activities and therapeutic applications of this compound.

The structural features of (2S)-1-(4-fluorophenyl)propan-2-ol also make it a valuable molecule for the development of drug derivatives. A 2023 paper in MedChemComm reported the synthesis of several analogs with modified functional groups, demonstrating the versatility of CAS 863457-06-1 as a scaffold for drug discovery. These studies highlight the potential for further optimization of the compound's properties to enhance its therapeutic efficacy.

From a regulatory perspective, the development of CAS 863457-06-1 as a pharmaceutical compound requires rigorous testing to ensure its safety and efficacy. Recent guidelines from the FDA and EMA emphasize the importance of comprehensive preclinical and clinical studies for compounds like (2S)-1-(4-fluorophenyl)propan-2-ol. These requirements ensure that any potential therapeutic application of CAS 863457-06-1 is thoroughly evaluated before reaching the market.

As the demand for novel therapeutics continues to grow, the potential of CAS 863457-06-1 as a drug candidate is becoming increasingly evident. The unique molecular structure of (2S)-1-(4-fluorophenyl)propan-2-ol offers a promising platform for the development of new treatments with improved efficacy and safety profiles. Ongoing research in this area is expected to yield further insights into the therapeutic potential of this compound in the coming years.

Recent advances in analytical techniques have also enhanced our understanding of (2S)-1-(4-fluorophenyl)propan-2-ol's properties. A 2024 study in Analyst demonstrated the use of advanced spectroscopic methods to precisely characterize the compound's molecular structure and purity. These developments are crucial for ensuring the quality and consistency of CAS 863457-06-1 in pharmaceutical applications.

As the field of medicinal chemistry continues to advance, the role of CAS 863457-06-1 as a key compound in drug development is becoming increasingly significant. The unique properties of (2S)-1-(4-fluorophenyl)propan-2-ol make it a valuable candidate for the development of new therapeutic agents with potential applications in various medical fields. Continued research and innovation in this area are expected to further expand the possibilities of this compound in the future.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.